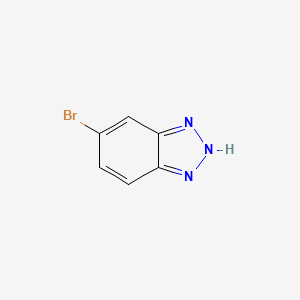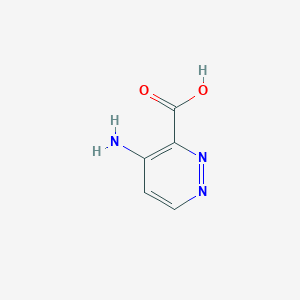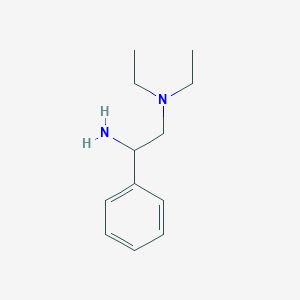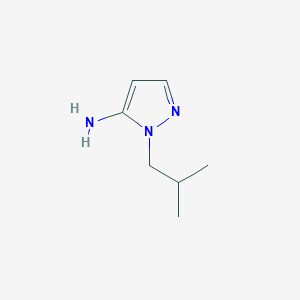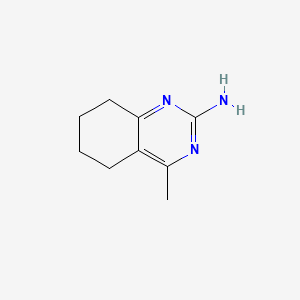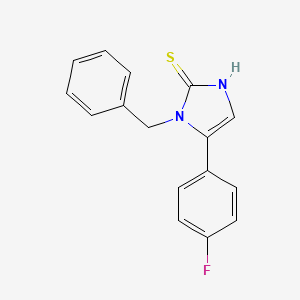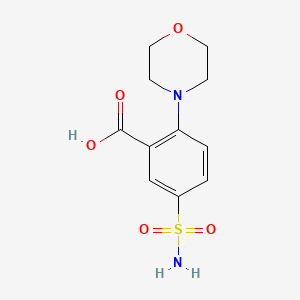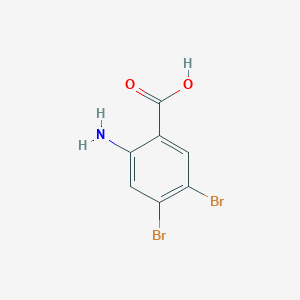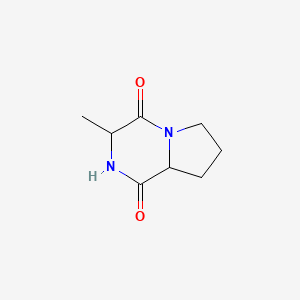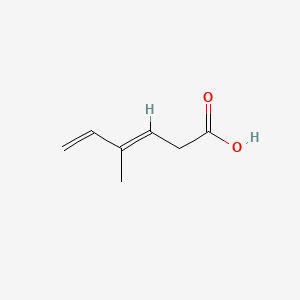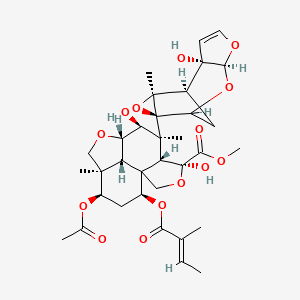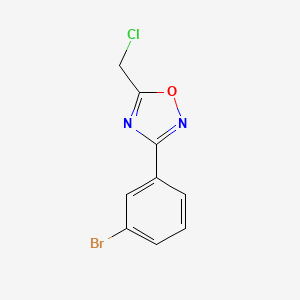
3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse applications in the field of organic electronics, particularly in the synthesis of electroluminescent materials. The presence of bromophenyl and chloromethyl groups in the compound suggests potential reactivity that could be exploited in various chemical syntheses.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a series of reactions including diazotization, acylation, and dehydration. For instance, the synthesis of 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole, an intermediate for electroluminescent materials, was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine with a yield of 53.2% after dehydration . Similarly, 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were prepared with a yield of 78.9% using a dehydration reaction . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Molecular Structure Analysis
The molecular structures of 1,3,4-oxadiazole derivatives are typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of the synthesized 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was confirmed using IR and 1H NMR . Similarly, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were characterized by IR and 1H NMR . These techniques would be essential in confirming the structure of 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Chemical Reactions Analysis
The bromophenyl and chloromethyl groups in 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole suggest that it could participate in various chemical reactions. The related compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been used as a condensing agent for the synthesis of amides, esters, thiol esters, ureas, and carbonates . This indicates that 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole could potentially be used in similar condensation reactions due to its reactive halogen groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by the nature of the substituent groups. The compound 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole exhibited a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm . The 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . These properties are crucial for applications in optoelectronic devices and could be expected to be similar for 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, with specific values depending on its precise molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, along with related 1,2,4-oxadiazole derivatives, plays a significant role in chemical synthesis. These compounds are involved in reactions with various unsaturated compounds, leading to the formation of a diverse range of products, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007). Additionally, the chemical properties of such oxadiazole derivatives have been explored, demonstrating their reactivity with different nucleophilic reagents and their utility in the transformation of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
Biological Applications
- 1,2,4-oxadiazole derivatives, including compounds structurally similar to 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, have been investigated for their biological properties. For instance, some derivatives have shown significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Rai et al., 2010). Additionally, certain 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers, highlighting their potential as anticancer agents. These compounds demonstrated activity in cell-based assays and have been linked to specific molecular targets, which could be crucial for cancer treatment (Zhang et al., 2005).
Nonlinear Optical Properties
- The synthesis and characterization of 1,2,4-oxadiazole derivatives, including those related to 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, have been conducted to explore their nonlinear optical properties. These properties are significant for applications in optoelectronics, suggesting that these compounds could be utilized in the development of optical limiters and other optoelectronic devices (Chandrakantha et al., 2011).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRCFPJJKBQEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407176 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
848316-20-1 |
Source


|
| Record name | 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

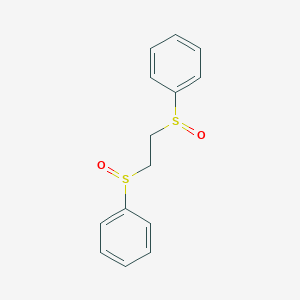
![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

